

Thermochemical Properties of 3-Ethyl-2-methylhexane: A Technical Guide

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Compound of Interest

Compound Name: 3-Ethyl-2-methylhexane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for **3-Ethyl-2-methylhexane** (C9H20). Due to the limited availability of direct experimental data for this specific branched alkane, this document focuses on the application of the highly reliable Benson group additivity method for the estimation of its key thermochemical properties. Additionally, a standardized experimental protocol for determining the enthalpy of combustion of liquid hydrocarbons is detailed.

Introduction to 3-Ethyl-2-methylhexane

3-Ethyl-2-methylhexane is a saturated branched-chain alkane with the chemical formula C9H20. As an isomer of nonane, its physical and chemical properties are of interest in various fields, including fuel science and chemical synthesis. Understanding its thermochemical properties, such as enthalpy of formation, enthalpy of combustion, entropy, and heat capacity, is crucial for process design, safety analysis, and computational modeling.

Estimated Thermochemical Data

The following thermochemical data for **3-Ethyl-2-methylhexane** in the ideal gas phase at 298.15 K have been estimated using the Benson group additivity method. This method calculates thermodynamic properties by summing the contributions of individual molecular groups.

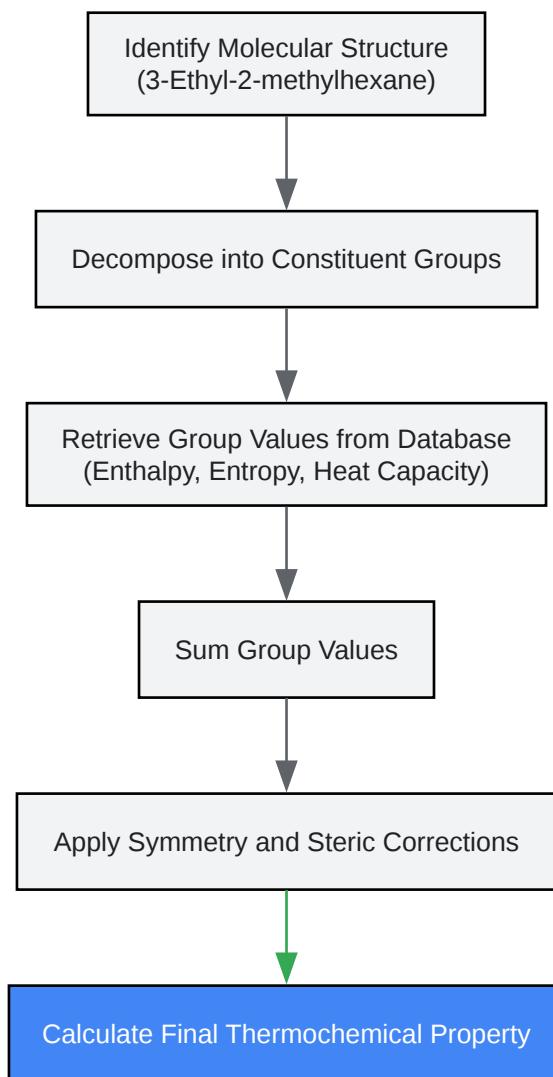
Table 1: Estimated Thermochemical Data for **3-Ethyl-2-methylhexane**

Property	Symbol	Estimated Value	Units
Standard Enthalpy of Formation	$\Delta H^{\circ f}$	-225.9	kJ/mol
Standard Enthalpy of Combustion	$\Delta H^{\circ c}$	-6124.5	kJ/mol
Standard Molar Entropy	S°	445.8	J/mol·K
Molar Heat Capacity (at 298.15 K)	$C^{\circ p}$	187.6	J/mol·K

Methodology: Benson Group Additivity

The Benson group additivity method is a cornerstone of chemical thermodynamics for estimating the properties of organic molecules in the absence of experimental data. The method is based on the principle that the properties of a molecule can be approximated by the sum of the properties of its constituent groups.

The logical workflow for applying this method is illustrated below.



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Figure 1: Workflow of the Benson Group Additivity Method.

Group Decomposition of 3-Ethyl-2-methylhexane

To apply the Benson method, **3-Ethyl-2-methylhexane** is dissected into its fundamental groups:

- Primary carbon atoms (P): -CH₃
- Secondary carbon atoms (S): -CH₂-
- Tertiary carbon atoms (T): >CH-

- Quaternary carbon atoms (Q): >C<

The structure of **3-Ethyl-2-methylhexane**, CH₃-CH(CH₃)-CH(C₂H₅)-CH₂-CH₂-CH₃, is composed of the following Benson groups:

- 4 x C-(H)₃(C): Four primary methyl groups.
- 2 x C-(H)₂(C)2: Two secondary methylene groups.
- 2 x C-(H)(C)3: Two tertiary methine groups.
- 1 x C-(C)4: One quaternary carbon atom is not present in this molecule.

Table 2: Benson Group Additivity Values for Alkanes

Group	ΔH°_f (kJ/mol)	S° (J/mol·K)	$C^\circ p$ (298.15 K) (J/mol·K)
C-(H) ₃ (C)	-42.2	127.3	25.7
C-(H) ₂ (C)2	-20.7	38.4	22.8
C-(H)(C)3	-7.9	-50.9	19.5
C-(C)4	2.1	-146.9	15.1

Calculation of Thermochemical Properties

$$\Delta H^\circ_f = \sum (\text{Group Values}) \quad \Delta H^\circ_f = [4 \times \text{C-(H)3(C)}] + [2 \times \text{C-(H)2(C)2}] + [2 \times \text{C-(H)(C)3}] \quad \Delta H^\circ_f = [4 \times (-42.2)] + [2 \times (-20.7)] + [2 \times (-7.9)] \quad \Delta H^\circ_f = -225.9 \text{ kJ/mol}$$

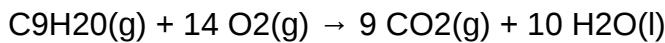
$S^\circ = \sum (\text{Group Values}) - R \ln(\sigma)$ Where R is the gas constant (8.314 J/mol·K) and σ is the symmetry number. For **3-Ethyl-2-methylhexane**, the symmetry number is 1.

$$S^\circ = [4 \times \text{C-(H)3(C)}] + [2 \times \text{C-(H)2(C)2}] + [2 \times \text{C-(H)(C)3}] - R \ln(1) \quad S^\circ = [4 \times 127.3] + [2 \times 38.4] + [2 \times (-50.9)] \quad S^\circ = 445.8 \text{ J/mol·K}$$

$$C^\circ p = \sum (\text{Group Values}) \quad C^\circ p = [4 \times \text{C-(H)3(C)}] + [2 \times \text{C-(H)2(C)2}] + [2 \times \text{C-(H)(C)3}] \quad C^\circ p = [4 \times 25.7] + [2 \times 22.8] + [2 \times 19.5] \quad C^\circ p = 187.6 \text{ J/mol·K}$$

Calculation of Standard Enthalpy of Combustion (ΔH°_c)

The standard enthalpy of combustion can be calculated from the standard enthalpy of formation using Hess's Law. The balanced combustion reaction for **3-Ethyl-2-methylhexane** is:



The standard enthalpy of combustion is calculated as:

$$\Delta H^\circ_c = [9 \times \Delta H^\circ_f(\text{CO2})] + [10 \times \Delta H^\circ_f(\text{H2O})] - [1 \times \Delta H^\circ_f(\text{C9H20})] - [14 \times \Delta H^\circ_f(\text{O2})]$$

Using the standard enthalpies of formation for CO2(g) (-393.5 kJ/mol) and H2O(l) (-285.8 kJ/mol), and knowing that the enthalpy of formation of an element in its standard state (O2) is 0 kJ/mol:

$$\Delta H^\circ_c = [9 \times (-393.5)] + [10 \times (-285.8)] - [1 \times (-225.9)] - [14 \times 0] \Delta H^\circ_c = -6124.5 \text{ kJ/mol}$$

Experimental Protocol: Oxygen Bomb Calorimetry

The following provides a detailed, generalized methodology for the experimental determination of the heat of combustion of a liquid hydrocarbon such as **3-Ethyl-2-methylhexane** using an oxygen bomb calorimeter.

Principle

A known mass of the sample is combusted in a sealed container (the "bomb") filled with excess pure oxygen. The bomb is submerged in a known mass of water in a thermally insulated container (the calorimeter). The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a measurable temperature increase. From this temperature change and the heat capacity of the calorimeter system, the heat of combustion can be determined.

Apparatus

- Oxygen Bomb Calorimeter (including bomb, bucket, and insulating jacket)
- High-precision thermometer (resolution of at least 0.001 °C)

- Oxygen cylinder with a pressure regulator
- Analytical balance (readability of 0.1 mg)
- Pellet press (for solid samples, not required for liquids)
- Ignition wire (e.g., nickel-chromium or platinum)
- Crucible (silica or platinum)
- Pipette or syringe for sample delivery

Procedure

- Calorimeter Calibration:
 1. Determine the heat capacity of the calorimeter by combusting a known mass (approximately 1 g) of a standard substance with a certified heat of combustion, such as benzoic acid.
 2. Follow steps 2-10 below for the combustion of the standard.
 3. Calculate the heat capacity (C_{cal}) of the calorimeter using the formula: $C_{cal} = (q_{combustion} / \Delta T) - C_{water} * m_{water}$ where $q_{combustion}$ is the heat released by the standard, ΔT is the measured temperature change, C_{water} is the specific heat of water, and m_{water} is the mass of water in the calorimeter.
- Sample Preparation:
 1. Accurately weigh the empty crucible.
 2. Add a precise mass (approximately 0.5 - 1.0 g) of **3-Ethyl-2-methylhexane** to the crucible and record the total mass. For a volatile liquid, a gelatin capsule may be used to contain the sample, with its heat of combustion accounted for.
- Bomb Assembly:
 1. Cut a piece of ignition wire of known length and mass.

2. Secure the ignition wire to the electrodes of the bomb head, allowing the wire to be in contact with the liquid sample in the crucible.
3. Place 1 mL of distilled water into the bottom of the bomb to saturate the internal atmosphere with water vapor, ensuring that any water formed during combustion is in the liquid state.
4. Carefully place the crucible with the sample and ignition wire into the bomb.
5. Seal the bomb tightly.

- Oxygen Filling:
 1. Connect the bomb to the oxygen cylinder via the filling apparatus.
 2. Slowly pressurize the bomb with pure oxygen to approximately 30 atm.
 3. Vent the filling line and disconnect the bomb.
- Calorimeter Setup:
 1. Place the sealed bomb into the calorimeter bucket.
 2. Add a known mass (typically 2000 g) of distilled water to the bucket, ensuring the bomb is fully submerged.
 3. Place the bucket inside the insulating jacket of the calorimeter.
 4. Insert the thermometer and stirrer into the water.
- Combustion and Data Acquisition:
 1. Allow the system to reach thermal equilibrium by stirring for approximately 5 minutes, recording the temperature at regular intervals (e.g., every 30 seconds) to establish a stable initial temperature baseline.
 2. Ignite the sample by passing an electric current through the ignition wire.

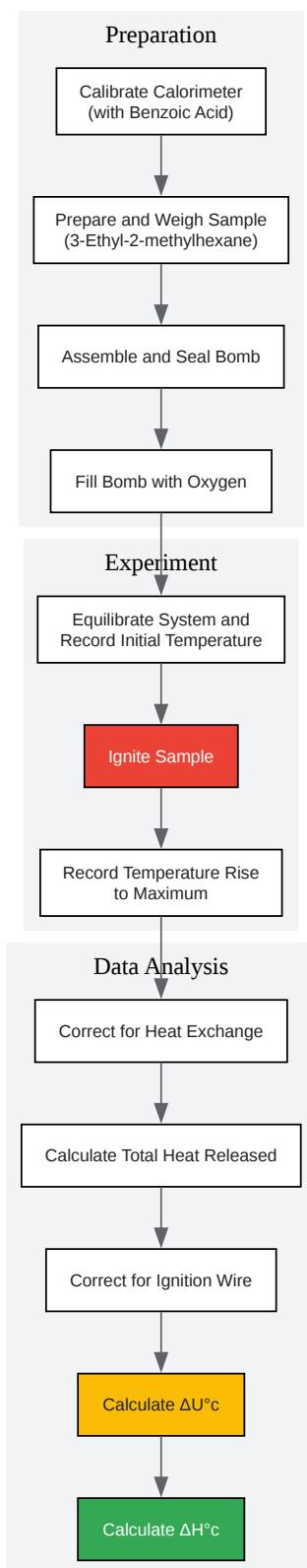
3. Record the temperature at regular intervals as it rises, continuing until a maximum temperature is reached and the temperature begins to fall.
4. Continue recording the temperature for a period after the maximum to establish a post-combustion baseline.

- Post-Combustion Analysis:
 1. Slowly release the pressure from the bomb.
 2. Open the bomb and inspect the interior for any signs of incomplete combustion (e.g., soot). If present, the experiment is invalid.
 3. Collect and measure any unburned fragments of the ignition wire.

Data Analysis

- Correct the observed temperature rise for heat exchange with the surroundings using an appropriate method (e.g., the Regnault-Pfaundler or Dickinson method).
- Calculate the total heat released (q_{total}) during the combustion: $q_{\text{total}} = C_{\text{cal}} * \Delta T_{\text{corrected}}$
- Correct for the heat released by the combustion of the ignition wire.
- Calculate the heat of combustion of the sample (q_{sample}) at constant volume ($\Delta U^{\circ}\text{C}$).
- Convert the constant volume heat of combustion ($\Delta U^{\circ}\text{C}$) to the constant pressure enthalpy of combustion ($\Delta H^{\circ}\text{C}$) using the following equation: $\Delta H^{\circ}\text{C} = \Delta U^{\circ}\text{C} + \Delta n_{\text{gas}} * R * T$ where Δn_{gas} is the change in the number of moles of gas in the balanced combustion equation, R is the ideal gas constant, and T is the final temperature.

The workflow for an oxygen bomb calorimetry experiment is depicted below.



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Figure 2: Experimental Workflow for Oxygen Bomb Calorimetry.

Conclusion

This guide provides estimated thermochemical data for **3-Ethyl-2-methylhexane** based on the reliable Benson group additivity method. While experimental validation is always preferred, these calculated values offer a robust starting point for research and development activities. The detailed experimental protocol for oxygen bomb calorimetry serves as a standard procedure for obtaining high-quality experimental data for the enthalpy of combustion of this and similar compounds.

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